4-Bromo-2-(carboxymethoxy)benzoic acid
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Overview
Description
4-Bromo-2-(carboxymethoxy)benzoic acid is an organic compound with the molecular formula C10H9BrO5 It is a derivative of benzoic acid, featuring a bromine atom at the fourth position and a carboxymethoxy group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(carboxymethoxy)benzoic acid can be achieved through several methods. One common approach involves the bromination of 2-(carboxymethoxy)benzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically requires a solvent like acetic acid and a catalyst such as iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(carboxymethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The carboxymethoxy group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzoic acid derivatives.
- Oxidation reactions produce carboxylic acids.
- Reduction reactions result in the formation of hydrogenated benzoic acid derivatives .
Scientific Research Applications
4-Bromo-2-(carboxymethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(carboxymethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxymethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 4-Bromo-2-fluorobenzoic acid
- 4-Bromo-2-methylbenzoic acid
- 4-Bromo-2-chlorobenzoic acid
Comparison: 4-Bromo-2-(carboxymethoxy)benzoic acid is unique due to the presence of both a bromine atom and a carboxymethoxy group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C9H7BrO5 |
---|---|
Molecular Weight |
275.05 g/mol |
IUPAC Name |
4-bromo-2-(carboxymethoxy)benzoic acid |
InChI |
InChI=1S/C9H7BrO5/c10-5-1-2-6(9(13)14)7(3-5)15-4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14) |
InChI Key |
DMHUEUPNHIZKPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(=O)O)C(=O)O |
Origin of Product |
United States |
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